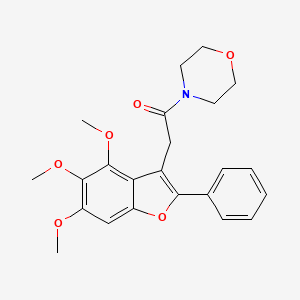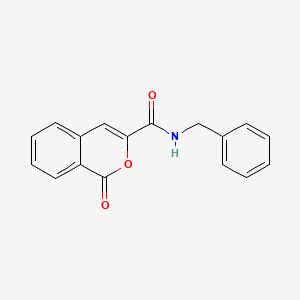![molecular formula C24H19N3O3 B11060179 1-methyl-2-oxo-N-phenyl-3-[(phenylcarbonyl)amino]-1,2-dihydroquinoline-4-carboxamide](/img/structure/B11060179.png)
1-methyl-2-oxo-N-phenyl-3-[(phenylcarbonyl)amino]-1,2-dihydroquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-BENZAMIDO-1-METHYL-2-OXO-N-PHENYL-12-DIHYDROQUINOLINE-4-CARBOXAMIDE is a complex organic compound belonging to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZAMIDO-1-METHYL-2-OXO-N-PHENYL-12-DIHYDROQUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the condensation of an appropriate benzamide derivative with a quinoline precursor under controlled conditions. The reaction may require catalysts such as palladium or copper to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-BENZAMIDO-1-METHYL-2-OXO-N-PHENYL-12-DIHYDROQUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Catalysts: Palladium (Pd), copper (Cu)
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, alcohol derivatives, and various substituted quinoline compounds .
Scientific Research Applications
3-BENZAMIDO-1-METHYL-2-OXO-N-PHENYL-12-DIHYDROQUINOLINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-BENZAMIDO-1-METHYL-2-OXO-N-PHENYL-12-DIHYDROQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1,2-dihydroquinoline-3-carboxamide: Shares a similar quinoline core structure but differs in the substitution pattern.
Benzamide derivatives: Compounds with a benzamide moiety that exhibit similar biological activities.
Uniqueness
3-BENZAMIDO-1-METHYL-2-OXO-N-PHENYL-12-DIHYDROQUINOLINE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H19N3O3 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
3-benzamido-1-methyl-2-oxo-N-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C24H19N3O3/c1-27-19-15-9-8-14-18(19)20(23(29)25-17-12-6-3-7-13-17)21(24(27)30)26-22(28)16-10-4-2-5-11-16/h2-15H,1H3,(H,25,29)(H,26,28) |
InChI Key |
NMYDYSNODNYPSE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)NC(=O)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)sulfanyl]-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide](/img/structure/B11060098.png)

![2-Methoxy-5-[(E)-3-(3,4,5-trimethoxyphenyl)-2-propenoyl]phenyl acetate](/img/structure/B11060109.png)
![N-(4-chlorophenyl)-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11060112.png)
![methyl 2-chloro-6,8-dimethyl-6H-dibenzo[b,f][1,4,5]oxathiazepine-3-carboxylate 5,5-dioxide](/img/structure/B11060114.png)
![N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyridine-4-carboxamide](/img/structure/B11060122.png)
![(1R,2S,9S,10R)-N-methyl-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbothioamide](/img/structure/B11060129.png)
![2,5-Bis[(octylsulfonyl)methyl]-1,4-dioxane](/img/structure/B11060140.png)



![N-[2-(2-chlorophenoxy)ethyl]-6-methoxynaphthalene-2-carboxamide](/img/structure/B11060156.png)
![1-(4-fluorobenzyl)-2'-phenyl-6',7',8',9',9a',9b'-hexahydrospiro[indole-3,4'-pyrrolo[3,4-a]indolizine]-1',2,3'(1H,2'H,3a'H)-trione](/img/structure/B11060160.png)
![3-(2-chlorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11060166.png)
